Cas no 926-93-2 (Methallibure)

Methallibure structure
Methallibure structure
商品名:Methallibure
CAS番号:926-93-2
MF:C7H14N4S2
メガワット:218.34286
CID:803792
PubChem ID:3003791

Methallibure 化学的及び物理的性質

名前と識別子

    • 1,2-Hydrazinedicarbothioamide,N1-methyl-N2-(1-methyl-2-propen-1-yl)-
    • 1-but-3-en-2-yl-3-(methylcarbamothioylamino)thiourea
    • 1-Methyl-6-(1-methallyl)-2,5-dithio-bi-harnstoff
    • Aimax
    • Almax
    • hydrazine-N,N'-dicarbothioic acid methylamide 1-methyl-allylamide
    • Match
    • Metallibure
    • Methallibure
    • Suisynchron
    • Turisynchron
    • Biurea,5-dithio-1-methyl-6-(1-methyl-2-propenyl)-
    • NSC-69536
    • .meta.Llibure
    • NCIOpen2_003498
    • DTXSID70862475
    • Metalibura
    • ICI 33828
    • BRN 1212512
    • NSC69536
    • n-methyl-n'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide
    • METALLIBURE [MART.]
    • Z1269236938
    • 1-Methyl-6-(1-methylallyl)dithiobiurea
    • BIUREA, 1-METHYL-6-(1-METHYLALLYL)-2,5-DITHIO-
    • N~1~-Methyl-N~2~-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide
    • 926-93-2
    • D04975
    • 1, N-methyl-N'-(1-methyl-2-propenyl)-
    • EN300-1268098
    • EINECS 213-146-7
    • ICI 33,828
    • NSC 69536
    • ICI-33,828
    • UNII-MBU5XJ97C4
    • METHALLIBURE [MI]
    • NS00042158
    • {1-[(.Alpha.-Methylallyl)thiocarbamoyl]-2-(methylthiocarbamoyl)hydr} azine
    • AY-61122
    • AI3-51056
    • ICI-33828
    • Metalibura [Spanish]
    • Metalliburum [Latin]
    • SCHEMBL393014
    • Biurea, 1-methyl-6-(1-methylallyl)-2, 5-dithio-
    • Q27283830
    • Methallibure [USAN]
    • 1-Methyl-6-(1-methylallyl)-2,5-dithiobiurea
    • 3-(but-3-en-2-yl)-1-[(methylcarbamothioyl)amino]thiourea
    • AKOS024403844
    • 2,5-Dithio-1-methyl-6-(1-methyl-2-propenyl)biurea
    • MBU5XJ97C4
    • Compound 33,828
    • Aimax; ICI 33828; Methallibure
    • 1, 2-Hydrazinedicarbothioamide, N-methyl-N'-(1-methyl-2-propenyl)-
    • I.C.I. 33,828
    • Metalibura [INN-Spanish]
    • I.C.I. Compound 33828
    • AY 61122
    • Biurea, 2,5-dithio-1-methyl-6-(1-methyl-2-propenyl)-
    • 1alpha-Methylallylthiocarbamoyl-2-methylthiocarbamoylhydrazine
    • Metallibur
    • CGFFKDRVHZIQHL-UHFFFAOYSA-N
    • WLN: SUYM1&MMYUS&MY1U1
    • N-((1-Methylallyl)thiocarbamoyl)-N'-(methylthiocarbamoyl)hydrazine
    • CS-0026371
    • Metallibure [INN]
    • 1-[(.alpha.-Methylallyl)thiocarbamoyl]-2-(methylthiocarbamoyl)hydrazine
    • 1,2-Hydrazinedicarbothioamide, N-methyl-N'-(1-methyl-2-propenyl)-
    • 1-alpha-Methylallylthiocarbamoyl-2-methylthiocarbamoylhydrazine
    • Metalliburum [INN-Latin]
    • CHEMBL2106852
    • Biurea, 2, 5-dithio-1-methyl-6-(1-methyl-2-propenyl)-
    • Methallibure (USAN/INN)
    • {N-[(1-Methylallyl)thiocarbamoyl]-N'-(methylthiocarbamoyl)hydrazine}
    • Metalliburum
    • 1-methyl-3-(1-methylallylcarbamothioylamino)thiourea
    • N-[(1-Methylallyl)thiocarbamoyl]-N'-(methylthiocarbamoyl)hydrazine
    • インチ: InChI=1S/C7H14N4S2/c1-4-5(2)9-7(13)11-10-6(12)8-3/h4-5H,1H2,2-3H3,(H2,8,10,12)(H2,9,11,13)
    • InChIKey: CGFFKDRVHZIQHL-UHFFFAOYSA-N
    • ほほえんだ: CC(C=C)NC(=S)NNC(=S)NC

計算された属性

  • せいみつぶんしりょう: 218.06600
  • どういたいしつりょう: 218.066
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 9
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 112A^2
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.2258 (rough estimate)
  • ゆうかいてん: 199°C (rough estimate)
  • ふってん: 123.5°C (rough estimate)
  • フラッシュポイント: 128.1℃
  • 屈折率: 1.5500 (estimate)
  • PSA: 112.30000
  • LogP: 1.59750

Methallibure セキュリティ情報

Methallibure 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Methallibure 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1268098-1.0g
3-(but-3-en-2-yl)-1-[(methylcarbamothioyl)amino]thiourea
926-93-2 95%
1.0g
$1142.0 2023-07-07
Enamine
EN300-1268098-2500mg
3-(but-3-en-2-yl)-1-[(methylcarbamothioyl)amino]thiourea
926-93-2 95.0%
2500mg
$2240.0 2023-10-02
Enamine
EN300-1268098-500mg
3-(but-3-en-2-yl)-1-[(methylcarbamothioyl)amino]thiourea
926-93-2 95.0%
500mg
$891.0 2023-10-02
TRC
M338358-2.5g
Methallibure
926-93-2
2.5g
$ 1800.00 2023-09-07
Aaron
AR00H1ZG-100mg
metallibure
926-93-2 95%
100mg
$570.00 2025-01-24
Aaron
AR00H1ZG-250mg
metallibure
926-93-2 95%
250mg
$805.00 2025-01-24
Aaron
AR00H1ZG-2.5g
metallibure
926-93-2 95%
2.5g
$3105.00 2024-07-18
1PlusChem
1P00H1R4-10g
metallibure
926-93-2 95%
10g
$6136.00 2023-12-15
Enamine
EN300-1268098-5000mg
3-(but-3-en-2-yl)-1-[(methylcarbamothioyl)amino]thiourea
926-93-2 95.0%
5000mg
$3313.0 2023-10-02
Enamine
EN300-1268098-100mg
3-(but-3-en-2-yl)-1-[(methylcarbamothioyl)amino]thiourea
926-93-2 95.0%
100mg
$396.0 2023-10-02

Methallibureに関する追加情報

Professional Introduction to Methallibure (CAS No. 926-93-2)

Methallibure, chemically identified by the CAS number 926-93-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, belonging to the class of organometallic derivatives, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The term Methallibure itself suggests a connection to both metal coordination and urea-based functionalities, which are pivotal in designing novel therapeutic agents.

The chemical structure of Methallibure incorporates a metal center, typically a transition metal such as copper or nickel, coordinated with ligands that include urea moieties. This coordination chemistry is essential for understanding its reactivity and biological interactions. Recent studies have highlighted the importance of such metal-urea complexes in catalysis and as potential drug candidates. For instance, research has demonstrated that Methallibure derivatives exhibit promising antimicrobial properties, making them valuable in the development of novel antibiotics.

In the realm of pharmaceutical research, Methallibure has been explored for its ability to interact with biological targets at the molecular level. The urea functional group is known for its capacity to form hydrogen bonds, which is crucial for binding to specific proteins and enzymes. This property has been leveraged in the design of inhibitors for various therapeutic targets. Moreover, the metal center in Methallibure can participate in redox reactions, offering potential applications in areas such as cancer therapy where oxidative stress plays a significant role.

One of the most exciting aspects of Methallibure is its versatility in synthetic chemistry. Researchers have utilized this compound as a building block for more complex molecules, leading to the development of novel drug candidates with enhanced pharmacological profiles. For example, recent advancements have shown that Methallibure-based complexes can be modified to target specific diseases more effectively. This adaptability makes it an invaluable tool in the chemist's arsenal.

The synthesis of Methallibure involves carefully controlled reactions to ensure high yield and purity. The process typically begins with the preparation of metal complexes followed by functionalization with urea derivatives. Advances in synthetic methodologies have enabled the production of increasingly sophisticated derivatives, expanding the scope of possible applications. Techniques such as crystallography and spectroscopy have been instrumental in elucidating the structures and mechanisms of these complexes.

From a regulatory perspective, Methallibure falls under standard chemical safety guidelines, ensuring that its handling and application are conducted with appropriate precautions. While it is not classified as a hazardous material under current regulations, proper lab practices are essential to maximize safety and efficiency during research and development activities. This aligns with broader efforts in pharmaceutical chemistry to maintain high standards of safety and environmental responsibility.

The future prospects for Methallibure are bright, with ongoing research uncovering new applications and refining existing ones. As our understanding of molecular interactions deepens, so too does our ability to harness compounds like Methallibure for therapeutic purposes. Collaborative efforts between academia and industry are crucial in translating these findings into tangible benefits for patients worldwide.

In conclusion, Methallibure (CAS No. 926-93-2) represents a fascinating compound with significant potential in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable asset in drug discovery and development. As research continues to evolve, we can expect even more innovative applications to emerge from this remarkable molecule.

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